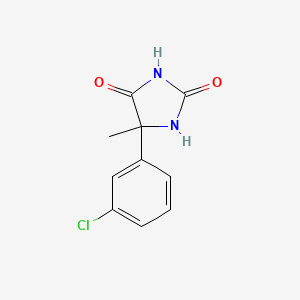

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications

Chemical Reactivity and Synthetic Applications

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives exhibit unique reactivity patterns, making them useful in chemical synthesis. For instance, they react with Grignard reagents and organometallics like lithium dibutylcuprate to yield 1,2-addition products, as demonstrated in studies on similar compounds (Akeng'a & Read, 2005). This property is significant for creating new chemical entities, particularly in medicinal chemistry.

Antimicrobial and Antitubercular Activities

Research indicates that derivatives of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione demonstrate promising antimicrobial and antitubercular properties. A study synthesizing and evaluating analogues for their in vitro activities against Mycobacterium tuberculosis found compounds like 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione to be highly effective, showing potent activity with minimal cytotoxicity (Samala et al., 2014). Such findings are crucial in the search for new therapeutic agents against tuberculosis.

Anti-cancer Potential

Studies have explored the anti-cancer potential of compounds related to 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione. For instance, certain derivatives were synthesized and screened for their in vitro anti-breast cancer activity, revealing cytotoxic effects against human breast adenocarcinoma cell lines (Uwabagira & Sarojini, 2019). Such research contributes to the development of new chemotherapeutic agents.

Serotonin Receptor and Transporter Affinity

The affinity towards serotonin receptors and transporters is another area of interest. Compounds derived from imidazolidine-2,4-diones, including those with chlorophenyl groups, have been investigated for their affinity towards serotonin receptors and transporters. Studies have identified compounds with potential antidepressant and anxiolytic activities, offering insights into the development of new psychiatric medications (Czopek et al., 2013).

Corrosion Inhibition

Derivatives of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione have been studied as corrosion inhibitors. Investigations involving thiazolidinedione derivatives have shown promising results in protecting mild steel against corrosion in hydrochloric acid solutions, highlighting their potential in industrial applications (Yadav et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAMVXKHZACAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287857 | |

| Record name | 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

6946-01-6 | |

| Record name | NSC52920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)

![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)

![6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1619079.png)